

# Fexapotide vs. Finasteride: A Preclinical Showdown in Benign Prostatic Hyperplasia Models

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## Compound of Interest

Compound Name: *Fexapotide*

Cat. No.: *B3062901*

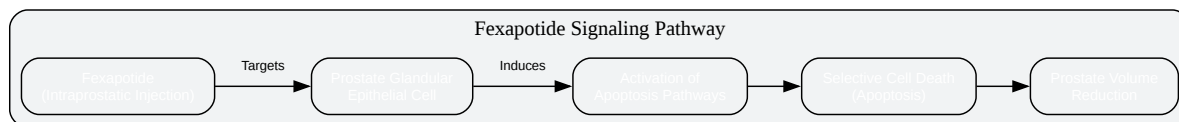
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For researchers and drug development professionals navigating the landscape of therapeutic options for benign prostatic hyperplasia (BPH), understanding the preclinical performance of novel agents against established treatments is paramount. This guide provides an objective comparison of **fexapotide**, a targeted pro-apoptotic protein, and finasteride, a 5-alpha reductase inhibitor, based on available preclinical data.

## Mechanisms of Action: A Tale of Two Pathways

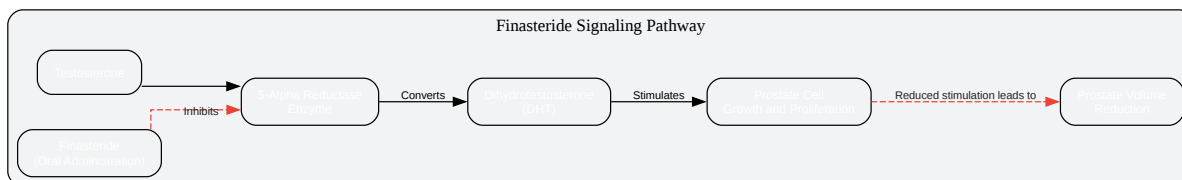
**Fexapotide** and finasteride operate through fundamentally different mechanisms to achieve a reduction in prostate volume. **Fexapotide** is administered via intraprostatic injection and is designed to induce programmed cell death, or apoptosis, selectively in the glandular epithelial cells of the prostate.[1][2] This targeted approach aims to debulk the hyperplastic tissue while sparing surrounding stromal and neurovascular structures.[2]

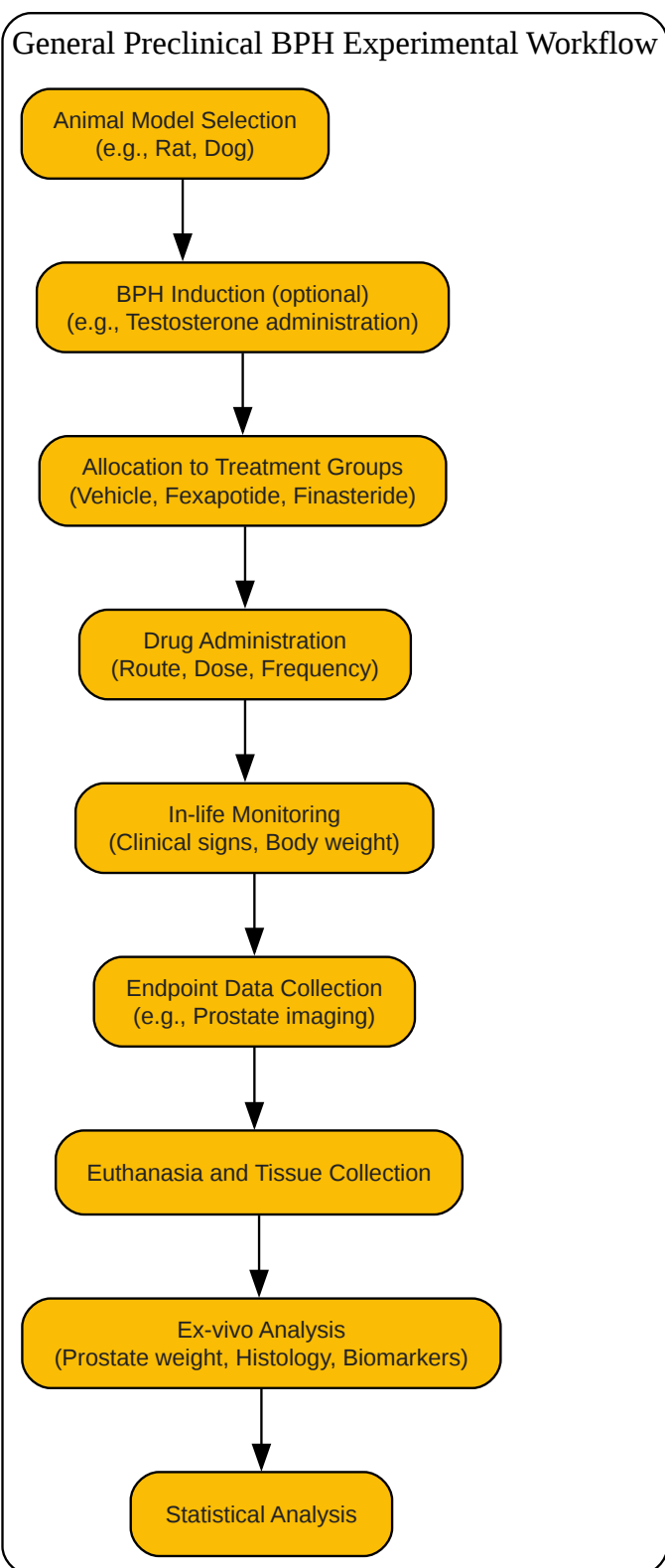
Finasteride, on the other hand, is an orally administered systemic drug that inhibits the enzyme 5-alpha reductase.[3][4] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), which is a key driver of prostatic growth. By reducing intraprostatic DHT levels, finasteride leads to a decrease in prostate size and can alleviate BPH symptoms.



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**Fexapotide's** pro-apoptotic mechanism of action.





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## References

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